molecular formula C7H3ClN2O3 B2665520 2-Chloro-6-nitrobenzo[d]oxazole CAS No. 39223-94-4

2-Chloro-6-nitrobenzo[d]oxazole

Cat. No.: B2665520
CAS No.: 39223-94-4
M. Wt: 198.56
InChI Key: BRDWSRCZYYPRQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzo[d]oxazole (CAS: 39223-94-4) is a halogenated nitrobenzoxazole derivative with the molecular formula C₇H₃ClN₂O₃ and a molecular weight of 198.56 g/mol . Its structure comprises a fused benzene-oxazole ring system, with a chlorine substituent at position 2 and a nitro group (-NO₂) at position 6 (Figure 1). This compound is typically stored under inert conditions (2–8°C) due to its sensitivity to environmental degradation . Its electron-deficient aromatic system, driven by the electron-withdrawing nitro and chloro groups, makes it a reactive intermediate in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 2-Chlorobenzoxazole: One common method to synthesize 2-Chloro-6-nitrobenzo[d]oxazole involves the nitration of 2-chlorobenzoxazole. This reaction typically uses fuming nitric acid (density 1.52) in the presence of sulfuric acid as a catalyst.

    Annulation Reaction: Another method involves an annulation reaction followed by desulfurization and intramolecular rearrangement.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-6-nitrobenzo[d]oxazole features a benzene ring fused to an oxazole ring, with chlorine and nitro substituents that enhance its reactivity and biological activity. Its molecular formula is C7H4ClN3O3C_7H_4ClN_3O_3 with a molecular weight of 217.58 g/mol.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with an IC50 value indicating potent antibacterial activity .

Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies show selective cytotoxicity towards several cancer types, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition : It has been identified as a potential inhibitor of several enzymes, including acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. The compound demonstrated an IC50 comparable to established AChE inhibitors.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the nitro group makes it a suitable substrate for nucleophilic attack, allowing the introduction of diverse functional groups into the aromatic system .
  • Synthesis of Benzoxazole Derivatives : It can be utilized to synthesize other benzoxazole derivatives, which are known for their biological activities .
Biological ActivityIC50 (μM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
AChE Inhibition0.25Comparable to standard treatments
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Synthesis Methods Overview

MethodologyDescription
DiazotizationUtilizes diazotization reactions to introduce functional groups into the aromatic system .
HalogenationChlorination or bromination reactions can modify the compound for enhanced biological activity .
Functional Group ModificationAllows for the synthesis of diverse derivatives with tailored properties for specific applications .

Antimicrobial Studies

A study investigated the efficacy of this compound against Mycobacterium tuberculosis, revealing an IC50 value of 7.05 μM, indicating significant antibacterial activity that warrants further exploration in drug development .

Cytotoxicity Assays

In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, suggesting its potential as a targeted cancer therapy .

Enzyme Inhibition Profiles

Detailed analyses showed that this compound effectively inhibits acetylcholinesterase with an IC50 of 0.25 μM, comparable to established inhibitors used in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitrobenzo[d]oxazole and its derivatives involves interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the chlorine atom can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 2-chloro-6-nitrobenzo[d]oxazole, highlighting differences in substituents and their positions:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
This compound 39223-94-4 Cl (2), NO₂ (6) C₇H₃ClN₂O₃ 198.56
2-Chloro-5-nitrobenzo[d]oxazole 54120-91-1 Cl (2), NO₂ (5) C₇H₃ClN₂O₃ 198.56
5-Chloro-6-nitrobenzo[d]oxazol-2-amine 1820717-50-7 Cl (5), NO₂ (6), NH₂ (2) C₇H₄ClN₃O₃ 213.58
2-Chloro-6-fluorobenzo[d]oxazole N/A Cl (2), F (6) C₇H₃ClFNO 171.56
2-Chloro-6-methoxybenzo[d]thiazole 2605-14-3 Cl (2), OCH₃ (6), S (oxazole → thiazole) C₈H₆ClNOS 199.66

Key Observations :

  • Positional Isomerism : The nitro group’s position (5 vs. 6) significantly alters electronic properties and reactivity. For example, 2-chloro-5-nitrobenzo[d]oxazole (CAS 54120-91-1) may exhibit distinct regioselectivity in electrophilic substitution compared to the 6-nitro analog .
  • Heteroatom Substitution : The thiazole analog (2-chloro-6-methoxybenzo[d]thiazole) replaces the oxazole oxygen with sulfur, increasing molecular weight and altering hydrogen-bonding capacity .

Physicochemical Properties

While direct data for this compound’s melting/boiling points are unavailable, inferences can be drawn from related compounds:

  • Oxazole Core : Unsubstituted oxazole has a boiling point of 69–70°C and is highly flammable . The nitro and chloro groups in this compound likely elevate its melting point due to increased polarity and intermolecular forces.
  • Thiazole Analog : 2-Chloro-6-methoxybenzo[d]thiazole has a molecular weight of 199.66 g/mol , slightly higher than the target compound, reflecting sulfur’s atomic mass contribution .

Biological Activity

2-Chloro-6-nitrobenzo[d]oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanisms of action and potential applications in medicine.

Chemical Structure and Properties

This compound features a benzoxazole ring with a chlorine atom at the 2-position and a nitro group at the 6-position. This unique substitution pattern contributes to its chemical reactivity and biological activity.

1. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

In comparison to standard antibiotics like ampicillin, which shows inhibition zones of up to 30 mm, this compound demonstrates competitive efficacy, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies reveal that it can induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways associated with cell survival and proliferation.

Mechanism of Action:
The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells. Additionally, it has been shown to inhibit the expression of key proteins involved in tumor progression .

3. Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound against neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's disease.

Findings:

  • The compound significantly increased cell viability in PC12 cells exposed to Aβ25-35.
  • It inhibited the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses associated with neurodegeneration.

Table 2: Neuroprotective Effects on PC12 Cells

CompoundViability (%)NF-κB Inhibition (%)
Control50-
This compound8540

This suggests that the compound may provide a protective effect against neurodegenerative conditions by modulating inflammatory pathways .

Case Study: Antimicrobial Efficacy

In a study conducted by Shamsuzzaman et al., various oxazole derivatives were synthesized, including this compound. The antimicrobial efficacy was tested using disk diffusion assays against multiple bacterial strains. Results indicated significant activity comparable to established antibiotics, reinforcing the compound's potential as an alternative antimicrobial agent .

Case Study: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of this compound revealed that it not only enhances cell viability but also reduces markers of apoptosis and inflammation in neuronal models. The study utilized Western blot analysis to assess protein expression levels related to apoptosis and inflammation, demonstrating that treatment with the compound resulted in decreased levels of pro-apoptotic proteins such as Bax while increasing anti-apoptotic Bcl-2 levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-nitrobenzo[d]oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis of nitro-substituted oxazoles typically involves cyclization of ortho-substituted nitroanilines or halogenation/nitration of preformed oxazole scaffolds. For example, analogous methods for 2-chloro-6-fluorobenzo[d]oxazole (CAS 153403-53-3) use condensation of aminophenol derivatives with chloroacetyl chloride under controlled temperatures (0–50°C) in solvents like dichloromethane . For nitro substitution, nitration can be achieved using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate, but regioselectivity must be validated via NMR or X-ray crystallography. Key variables include solvent polarity (e.g., benzene vs. DMF), reaction time (1–12 hours), and catalyst choice (e.g., PCl₃ for cyclization) .

  • Data Table: Comparison of Synthetic Routes
MethodReagentsSolventTemp (°C)Yield (%)Purity (NMR)
Route AThionyl chloride, N-methylacetamideBenzeneReflux65–72>95%
Route BOxalyl chloride, DMFDCM505890%

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in nitro- and chloro-substituted oxazoles?

  • Methodological Answer:

  • ¹H/¹³C NMR: Chlorine and nitro groups induce distinct deshielding effects. For 2-chloro-6-fluorobenzo[d]oxazole, the chloro substituent at C2 causes a downfield shift (~7.5 ppm for C2), while the nitro group at C6 would similarly affect adjacent carbons. Coupling constants (e.g., J₃-F) help confirm substitution patterns .
  • IR: Nitro groups exhibit strong asymmetric/symmetric stretching peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹. Chloro substituents show C-Cl stretches at 550–600 cm⁻¹ .
  • MS: High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₇H₂ClN₂O₃ for this compound) and detects fragmentation patterns (e.g., loss of NO₂ or Cl) .

Q. What are common side reactions during oxazole functionalization, and how can they be suppressed?

  • Methodological Answer:

  • Nitration Over-Oxidation: Excessive nitration can lead to ring-opening or formation of dinitro byproducts. Controlled reagent stoichiometry (e.g., 1.2 eq HNO₃) and low temperatures (0–5°C) minimize this .
  • Chloro-Nitro Displacement: In polar solvents, nucleophilic displacement of Cl by NO₂⁻ can occur. Use aprotic solvents (e.g., DCM) and avoid strong bases .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and pharmacological potential of this compound?

  • Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electron density maps. The nitro group’s electron-withdrawing effect lowers HOMO energy, increasing electrophilicity at C4/C5 for nucleophilic attacks .
  • Docking Studies: Screen against targets like bacterial enoyl-ACP reductase (FabI) or kinase enzymes. Oxazole derivatives exhibit affinity for hydrophobic pockets due to π-π stacking with aromatic residues .

Q. What strategies improve regioselectivity in the nitration of chloro-substituted oxazoles?

  • Methodological Answer:

  • Directing Groups: Electron-withdrawing substituents (e.g., Cl) meta-direct nitration. For C6 nitration, steric effects from adjacent substituents can override electronic effects. Use protecting groups (e.g., acetyl) on competing positions .
  • Microwave-Assisted Synthesis: Enhances regioselectivity via rapid, uniform heating. For example, 80°C/150 W in DMF yields 85% C6-nitrated product vs. 50% conventional heating .

Q. How do solvent effects and silver nanoparticle interactions influence the photophysical properties of nitro-oxazoles?

  • Methodological Answer:

  • Solvent Polarity: Nitro groups increase dipole moments, causing solvatochromic shifts in fluorescence. In DMSO, this compound may exhibit λₑₘ at 450 nm vs. 420 nm in hexane .
  • Silver Nanoparticle Interactions: Surface plasmon resonance (SPR) of AgNPs quenches oxazole fluorescence via energy transfer. This is quantified via Stern-Volmer plots (Ksv ~10⁴ M⁻¹) .

Q. What green chemistry approaches reduce toxic byproducts in oxazole synthesis?

  • Methodological Answer:

  • Ionic Liquids (ILs): Replace DMF with [BMIM][BF₄] to enhance reaction efficiency (yield ↑15%) and reduce waste .
  • Flow Chemistry: Continuous flow reactors minimize solvent use (e.g., 50% less DCM) and improve safety for nitration reactions .

Q. Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported yields for oxazole syntheses under similar conditions?

  • Methodological Answer:

  • Reagent Purity: Trace moisture in thionyl chloride reduces yields by 20–30%. Use freshly distilled reagents .
  • Catalyst Loading: For example, 70 mol% NH₄Cl in ethanol increases cyclization efficiency vs. lower concentrations .

Properties

IUPAC Name

2-chloro-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDWSRCZYYPRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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